4-[[Benzyl(ethyl)amino]methyl]-2-methoxy-6-nitrophenol
Description
4-[[Benzyl(ethyl)amino]methyl]-2-methoxy-6-nitrophenol is an organic compound with a complex structure that includes a benzyl group, an ethylamino group, a methoxy group, and a nitrophenol moiety
Properties
IUPAC Name |
4-[[benzyl(ethyl)amino]methyl]-2-methoxy-6-nitrophenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-3-18(11-13-7-5-4-6-8-13)12-14-9-15(19(21)22)17(20)16(10-14)23-2/h4-10,20H,3,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQAMQRBHZJPAHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)CC2=CC(=C(C(=C2)OC)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[Benzyl(ethyl)amino]methyl]-2-methoxy-6-nitrophenol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Each of these steps requires specific reaction conditions, such as the use of strong acids for nitration, methanol and a base for methoxylation, formaldehyde and an amine for aminomethylation, and benzyl chloride for benzylation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[[Benzyl(ethyl)amino]methyl]-2-methoxy-6-nitrophenol can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
Oxidation: Conversion of the nitro group to a nitroso or amino group.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-[[Benzyl(ethyl)amino]methyl]-2-methoxy-6-nitrophenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[[Benzyl(ethyl)amino]methyl]-2-methoxy-6-nitrophenol involves its interaction with specific molecular targets and pathways. For example, its nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The benzyl and ethylamino groups can also interact with specific receptors or enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
4-[[Benzyl(ethyl)amino]methyl]-2-methoxyphenol: Lacks the nitro group.
4-[[Benzyl(ethyl)amino]methyl]-6-nitrophenol: Lacks the methoxy group.
4-[[Benzyl(ethyl)amino]methyl]-2-methoxy-6-chlorophenol: Contains a chlorine atom instead of a nitro group.
Uniqueness
4-[[Benzyl(ethyl)amino]methyl]-2-methoxy-6-nitrophenol is unique due to the combination of its functional groups, which confer specific chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
